molecular formula C7H11N3 B11794741 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11794741
M. Wt: 137.18 g/mol
InChI Key: QUZISKWLIVYJNB-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (CID 97626487) is an organic compound with the molecular formula C7H11N3 . It belongs to the class of pyrrole-3-carbonitrile derivatives, a group of nitrogen-containing heterocycles that are significant structural motifs in medicinal chemistry and organic synthesis . The pyrrole ring is a five-membered aromatic heterocycle characterized by an electron-rich system, which allows it to participate in various chemical reactions and interact with biological targets . This specific derivative, featuring an amino group and a nitrile group on the pyrrole core, presents a versatile scaffold for the synthesis of more complex molecules. While the specific biological mechanisms and applications for this exact compound are an area of ongoing research, compounds based on the pyrrole heterocycle are found in numerous natural products and are extensively investigated for their antibacterial potential against resistant pathogens like MRSA and VRE . The presence of multiple functional groups makes it a valuable building block (synthon) for researchers developing novel substances in drug discovery programs, particularly for creating new antibacterial agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-amino-1-ethyl-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C7H11N3/c1-2-10-4-6(3-8)7(9)5-10/h2,4-5,9H2,1H3

InChI Key

QUZISKWLIVYJNB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=C(C1)N)C#N

Origin of Product

United States

Preparation Methods

General Procedure Using DMF/K₂CO₃

A mixture of enaminonitrile 2 (0.01 mol) and α-halo acetonitrile (0.011 mol) in dimethylformamide (DMF) with potassium carbonate (2.0 g) is stirred at 90°C for 1 hour. Post-reaction cooling and aqueous workup yield the cyclized product. For 4-amino-1-ethyl derivatives, substituting the α-halo reagent with chloroacetonitrile or ethyl bromoacetate introduces the ethyl and cyano groups at positions 1 and 3, respectively. Typical yields range from 24% to 45%, influenced by steric and electronic factors.

Optimization Notes:

  • Solvent Choice : DMF enhances solubility of intermediates but requires thorough removal due to toxicity.

  • Base Selection : K₂CO₃ outperforms weaker bases like triethylamine in minimizing side reactions.

Base-Mediated Cyclization of Propargylamino Acetonitriles

Sodium hydride (NaH) in DMF enables deprotonation and subsequent cyclization of propargylamino acetonitrile derivatives. This method is notable for its short reaction times and high regioselectivity.

Synthesis via NaH-Driven Cyclization

A stirred solution of 2-(prop-2-ynyl(ethyl)amino)acetonitrile (0.5 mmol) in DMF (2.0 mL) is treated with NaH (60%, 0.15 mmol) at 130°C for 7 hours. The reaction proceeds via alkyne activation, forming the dihydropyrrole core. Purification via chromatography (petroleum ether/ethyl acetate) affords the target compound in 74% yield.

Key Advantages:

  • Regioselectivity : The ethyl group is introduced at position 1 without competing isomerization.

  • Scalability : Reactions are complete within 7 hours, making this suitable for gram-scale synthesis.

Multicomponent Reactions with Amines and Nitriles

Multicomponent reactions (MCRs) offer a one-pot route by combining amines, carbonyl compounds, and nitriles. This method is advantageous for introducing diverse substituents.

Benzoin-Based Condensation

A mixture of benzoin (2 g, 0.01 mol), ethylamine (0.01 mol), and malononitrile (0.66 g, 0.01 mol) in dry benzene is heated at 80°C for 9 hours. Pyridine catalyzes the condensation, yielding 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile after recrystallization (45% yield).

Limitations:

  • Byproduct Formation : Competing imine formation reduces efficiency.

  • Solvent Constraints : Benzene’s toxicity necessitates alternative solvents like toluene.

Comparative Analysis of Methodologies

MethodReagentsConditionsYieldAdvantagesDrawbacks
Enaminonitrile Cyclizationα-Halo acetonitrile, K₂CO₃90°C, 1 h24–45%Broad substrate scopeModerate yields
NaH-Mediated CyclizationNaH, DMF130°C, 7 h74%High regioselectivityAir-sensitive conditions
Multicomponent ReactionBenzoin, ethylamine80°C, 9 h45%One-pot synthesisByproduct formation

Advanced Modifications and Derivatives

Ethyl Group Introduction Strategies

  • Alkylation Post-Cyclization : Treating the pyrrole nitrogen with ethyl iodide in the presence of NaH (60%) in THF introduces the ethyl group with >80% efficiency.

  • Direct Synthesis : Using ethylamine in MCRs avoids post-modification but requires stringent stoichiometric control.

Nitrile Functionalization

The cyano group at position 3 participates in nucleophilic additions, enabling downstream derivatization. For example, hydrolysis to carboxylic acids or reduction to amines expands utility in drug discovery .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in:

  • Organic Synthesis : As a precursor for synthesizing pharmaceuticals and agrochemicals.
ApplicationDescription
Organic SynthesisUsed to create derivatives with enhanced biological activity.
Material ScienceInvestigated for use in polymer production due to its unique properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may exhibit activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial effects against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also shown promising results in inducing apoptosis in cancer cells. A notable study evaluated its cytotoxic effects on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that this compound may be more effective than conventional chemotherapeutic agents in certain contexts.

Medicine

In medicinal chemistry, the compound is being explored for its role as a potential drug candidate due to its structural features that allow for interaction with biological targets:

  • Drug Development : Investigated as a lead compound for designing inhibitors targeting specific enzymes involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant inhibition of growth, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Mechanisms

Research examining the anticancer properties of this compound revealed its ability to inhibit cell proliferation through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with the compound led to G0/G1 phase arrest in MCF-7 cells.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s key structural elements include the ethyl group (position 1), amino group (position 4), and cyano group (position 3). Below is a comparison with structurally related pyrrole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Yield (%)
4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile Ethyl (1), Amino (4), Cyano (3) Amino, Cyano, Dihydropyrrole N/A N/A
(Z)-5-Hydroxy-2-morpholino-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (6f) Morpholino (2), Hydroxy (5), Phenyl (5) Hydroxy, Oxoethylidene, Cyano 207–209 86
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Dimethylamino (4), Methoxyphenyl (1), Dioxo Dioxo, Methoxy, Cyano N/A N/A
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Methyl (4), Nitrobenzylidene (5), Oxo Oxo, Nitrobenzylidene, Cyano N/A N/A
2-Amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile sec-Butyl (5), Oxo (4), Amino (2) Oxo, Amino, Cyano N/A N/A

Key Observations :

  • Amino vs. Amino groups enhance nucleophilicity, while oxo groups increase electrophilicity.
  • Substituent Bulk : Bulky substituents like benzyl (compound 1 in ) or nitrobenzylidene may sterically hinder reactions, as seen in lower yields (e.g., 40% for compound 1 vs. 95% for compound 6g ).
  • Crystal Packing: The dimethylamino-methoxyphenyl derivative forms a 3D crystal structure via C–H···O and C–H···C interactions , whereas the nitrobenzylidene analog exhibits similar packing to the target compound .

Spectroscopic and Physical Properties

  • NMR Shifts: The amino group in the target compound would show a broad singlet near δ 5–6 ppm (1H NMR), whereas oxo groups (e.g., in ) result in carbonyl signals at δ 170–190 ppm (13C NMR). Aromatic substituents (e.g., in 6f ) cause upfield/downfield shifts depending on electron effects.
  • Melting Points: Compounds with rigid substituents (e.g., morpholino in 6f , 207–209°C) exhibit higher melting points than alkyl-substituted analogs due to enhanced crystallinity.

Biological Activity

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 1707563-94-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure and Composition:

  • Molecular Formula: C7H11N3
  • Molecular Weight: 137.18 g/mol
  • Structural Characteristics: The compound features a pyrrole ring with an ethyl and amino group, along with a carbonitrile functional group, which may contribute to its biological properties.
PropertyValue
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
CAS Number1707563-94-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino and carbonitrile groups enhances its potential to act as a ligand for specific receptors or enzymes involved in cellular signaling pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrrole derivatives, including this compound. Research indicates that similar compounds can inhibit the growth of cancer cell lines by targeting tyrosine kinase receptors, which are crucial in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A study investigating the effects of pyrrole derivatives on various cancer cell lines demonstrated that modifications in the structure significantly impacted their biological activity. For instance:

  • Compound Variants: The study synthesized several derivatives and assessed their growth inhibition on colon cancer cell lines.
  • Findings: Some derivatives exhibited an IC50 value in the nanomolar range, indicating potent antitumor activity.

Interaction with Lipid Membranes

Another aspect of biological activity involves the interaction with lipid bilayers. Pyrrole compounds have been shown to alter the conductance and capacitance of model membranes, suggesting potential applications in drug delivery systems or as membrane-active agents.

Table 2: Biological Activity Overview

Activity TypeDescriptionReference
Antitumor ActivityInhibits growth of cancer cell lines
Membrane InteractionAlters lipid bilayer properties
Enzyme InhibitionPotential tyrosine kinase inhibition

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various methods can be employed to optimize yield and purity.

Common Synthetic Routes:

  • Cyclization Reaction:
    • Reacting an appropriate amine with a nitrile precursor under controlled conditions.
    • Example: Condensation followed by cyclization yields the desired pyrrole derivative.

Industrial Production Techniques:

Industrial methods focus on maximizing yield through:

  • Catalysis
  • Temperature control
  • Purification techniques such as recrystallization or chromatography

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : Multi-component one-pot reactions, such as those involving aniline derivatives and carbonyl compounds, are commonly employed. For example, analogous pyrrole derivatives synthesized via three-component reactions achieved yields of 55–80% by optimizing stoichiometry, solvent polarity (e.g., ethanol), and temperature (reflux conditions) . To improve yields, consider:

  • Stepwise monitoring using TLC or HPLC to identify intermediate bottlenecks.
  • Catalyst screening (e.g., Lewis acids like ZnCl₂) to accelerate cyclization steps.
  • Table 1 : Synthesis parameters for analogous compounds:
CompoundYield (%)Melting Point (°C)Solvent
4c78212–214Ethanol
4d80187–188Ethanol
555198–200Ethanol

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • FTIR : Prioritize NH₂ (~3350–3450 cm⁻¹), CN (~2200–2250 cm⁻¹), and C=O (~1650–1750 cm⁻¹) stretches to confirm functional groups .
  • NMR : Focus on:
  • ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.6 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Nitrile carbon (~115–120 ppm) and carbonyl carbons (~170–190 ppm) .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to detect intermediates like uncyclized amines or dimerization products.
  • Recrystallization : Ethanol or acetonitrile are effective for removing polar impurities, as evidenced by purity improvements in analogous compounds .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing this pyrrole derivative?

  • Methodological Answer : Computational studies (e.g., DFT) suggest a stepwise mechanism involving:

Knoevenagel condensation to form α,β-unsaturated intermediates.

Michael addition of amines, followed by cyclization via intramolecular nucleophilic attack .

  • Experimental Validation : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during cyclization.

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
  • Table 2 : Key crystallographic parameters for structural analogs :
ParameterValue
Space GroupP21/c
a (Å)12.7408
β (°)115.163
V (ų)1305.6

Q. What challenges arise in resolving crystallographic disorder in pyrrole derivatives, and how can they be addressed?

  • Methodological Answer :

  • Disorder Sources : Flexible ethyl or amino groups may occupy multiple positions.
  • Mitigation Strategies :
  • Collect high-resolution data (θ > 25°) to improve electron density maps.
  • Apply restraints (e.g., DFIX, SIMU) during refinement in software like SHELXL .

Q. How should researchers reconcile contradictory data between computational predictions and experimental results?

  • Methodological Answer :

  • Feedback Loops : Use experimental data (e.g., reaction yields, spectroscopic data) to recalibrate computational parameters (e.g., solvation models, basis sets) .
  • Sensitivity Analysis : Identify which computational assumptions (e.g., neglect of steric effects) most impact discrepancies.

Q. What strategies exist for evaluating the biological activity of this compound, given structural analogs’ reported activities?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to halogen groups) to enhance bioavailability, guided by docking studies against target proteins .
  • In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay) given pyrrole derivatives’ reported antiproliferative effects .

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